Product packaging for 1-(3-Fluoropropyl)piperazine(Cat. No.:CAS No. 399580-57-5)

1-(3-Fluoropropyl)piperazine

Cat. No.: B3133809
CAS No.: 399580-57-5
M. Wt: 146.21 g/mol
InChI Key: IOLFFUHMNSTDJO-UHFFFAOYSA-N
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Description

1-(3-Fluoropropyl)piperazine (CAS 399580-57-5) is a fluorinated piperazine derivative of significant interest in pharmaceutical and radiopharmaceutical research. Its primary application is as a versatile precursor or building block in the synthesis of positron emission tomography (PET) radiotracers. Researchers utilize this compound to develop diagnostic agents for imaging central nervous system targets . The compound serves as a key structural motif in potent sigma (σ) receptor ligands. For instance, it is used in the synthesis of [18F]FPS, a radioligand developed for PET imaging of sigma receptors, which are implicated in neurological disorders and oncology . The piperazine scaffold is also recognized as a fundamental element in bioactive compounds and is frequently investigated for the development of kinase inhibitors . This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications. Chemical Identifiers • CAS Number: 399580-57-5 • Molecular Formula: C7H15FN2 • Molecular Weight: 146.21 g/mol • SMILES: FCCCN1CCNCC1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15FN2 B3133809 1-(3-Fluoropropyl)piperazine CAS No. 399580-57-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-fluoropropyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15FN2/c8-2-1-5-10-6-3-9-4-7-10/h9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLFFUHMNSTDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of the Piperazine Scaffold in Medicinal Chemistry and Drug Discovery

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This simple structure is a cornerstone in medicinal chemistry, frequently referred to as a "privileged scaffold". tandfonline.comresearchgate.netresearchgate.net Its prevalence is highlighted by its ranking as the third most common nitrogen heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). researchgate.net

The piperazine scaffold is a component of drugs across a vast range of therapeutic areas, including treatments for cancer, bacterial infections, and neurological disorders. tandfonline.comwisdomlib.org Its adaptability allows it to be decorated with various substituents to optimize interactions with a wide array of biological targets. tandfonline.com

The Role of Fluorine in Modulating Chemical and Biological Properties

The strategic incorporation of fluorine into organic compounds is a powerful and widely used strategy in medicinal chemistry. bohrium.comnih.govtandfonline.com Although fluorine is the most electronegative element, its van der Waals radius is similar to that of a hydrogen atom, allowing it to replace hydrogen without significantly increasing the molecule's size. tandfonline.comacs.org This substitution, however, can profoundly alter a molecule's properties.

One of the primary benefits of fluorination is the enhancement of metabolic stability. bohrium.commdpi.com The carbon-fluorine bond is very strong, and introducing fluorine at a metabolically vulnerable position can block oxidation by metabolic enzymes, thereby increasing the drug's half-life in the body. bohrium.commdpi.com

Furthermore, fluorine's high electronegativity can modulate the acidity or basicity (pKa) of nearby functional groups. bohrium.comacs.org This change can influence a compound's pharmacokinetic properties, such as membrane permeability and bioavailability. tandfonline.com By reducing the basicity of adjacent nitrogen atoms, for example, fluorine can lead to better membrane permeation. tandfonline.com The introduction of fluorine can also enhance the binding affinity of a ligand to its target protein through various non-bonding interactions. bohrium.comnih.gov

Beyond therapeutics, the radioactive isotope Fluorine-18 (B77423) (¹⁸F) is a crucial positron emitter for Positron Emission Tomography (PET) imaging, a highly sensitive in vivo imaging technique used in both diagnostics and drug development. nih.govtandfonline.com

An Overview of 1 3 Fluoropropyl Piperazine As a Subject of Academic Investigation

General Synthetic Strategies for Fluoropropyl-Substituted Piperazine Analogues

The construction of fluoropropyl-substituted piperazine scaffolds relies on well-established organic chemistry transformations. The choice of a specific synthetic route often depends on the complexity of the target molecule and the desired substitution pattern on the piperazine ring.

Alkylation Reactions of Piperazine Derivatives with Fluoropropyl Halides

A straightforward and common method for synthesizing this compound and its analogs is the direct N-alkylation of a piperazine derivative with a suitable 3-fluoropropyl halide, such as 3-bromo-1-fluoropropane. nih.gov This nucleophilic substitution reaction is typically carried out in the presence of a base, like potassium carbonate, to neutralize the hydrogen halide formed during the reaction. nih.gov The reaction solvent of choice is often a polar aprotic solvent such as dichloromethane. nih.gov

For instance, the synthesis of 1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine, a structurally related compound, was achieved by alkylating 4-(4-cyanophenoxymethyl)piperidine with 3-bromo-1-fluoropropane. nih.gov This reaction proceeded at room temperature over 24 hours to afford the desired product in high yield. nih.gov Similarly, N-alkylation using alkyl chlorides or bromides has been employed for the synthesis of various other N-alkyl piperazine derivatives. mdpi.com

ReactantsReagentsConditionsProductYield
4-(4-Cyanophenoxymethyl)piperidine, 3-Bromo-1-fluoropropanePotassium CarbonateDichloromethane, Room Temperature, 24h1-(3-Fluoropropyl)-4-((4-cyanophenoxy)methyl)piperidine84% nih.gov

Multi-Step Synthetic Sequences for Complex Fluoropropyl-Piperazine Scaffolds

The synthesis of more intricate fluoropropyl-piperazine derivatives often necessitates multi-step reaction sequences. These approaches allow for the introduction of diverse functionalities and the construction of complex molecular architectures.

One illustrative example is the synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[4-(3-fluoropropyl)piperazin-1-yl]ethanone. This synthesis involves a condensation reaction between 3,5-dimethyl-1H-pyrazole-4-acetic acid and this compound. smolecule.com This amide bond formation is a common strategy for linking the fluoropropyl-piperazine moiety to other pharmacologically relevant fragments.

Another multi-step approach involves the initial synthesis of a piperazine derivative with a reactive handle, which is then elaborated to introduce the fluoropropyl group. For example, a piperazine can be first protected, then reacted with a bifunctional reagent to introduce a side chain that can be subsequently converted to the desired fluoropropyl group.

Precursor Synthesis for Radiopharmaceutical Development

The development of PET tracers requires the synthesis of precursor molecules that can be readily labeled with fluorine-18 (B77423) in the final step. These precursors are designed to have a good leaving group that can be displaced by the [¹⁸F]fluoride ion.

Preparation of Mesylate and Tosylate Precursors for Radiolabeling

Mesylate (methanesulfonyl) and tosylate (p-toluenesulfonyl) groups are excellent leaving groups for nucleophilic substitution reactions and are therefore widely used in the preparation of precursors for ¹⁸F-radiolabeling. The general strategy involves synthesizing a hydroxypropyl-piperazine intermediate, which is then converted to the corresponding mesylate or tosylate.

For the synthesis of the mesylate precursor of [¹⁸F]1-(3-fluoropropyl)-4-((4-cyanophenoxy)methyl)piperidine, 4-(4-cyanophenoxymethyl)piperidine was first alkylated with 3-bromo-1-propanol (B121458) to yield 1-(3-hydroxypropyl)-4-((4-cyanophenoxy)methyl)piperidine. nih.gov This hydroxypropyl intermediate was then treated with methanesulfonyl chloride in the presence of triethylamine (B128534) to produce the desired mesylate precursor in high yield. nih.gov

Similarly, tosylated precursors are prepared from the corresponding alcohol. beilstein-journals.org The choice between a mesylate and a tosylate precursor can sometimes influence the efficiency of the subsequent radiofluorination step. For instance, in the context of preparing [¹⁸F]fluoroalkylated compounds, bis-tosylated and bis-mesylated precursors have been shown to give higher yields than their dibromoalkane counterparts. rsc.org Research has also focused on developing synthetic routes to tosylated piperazine precursors for the successful incorporation of fluorine-18. researchgate.net

Starting MaterialReagentsProduct
1-(3-Hydroxypropyl)-4-((4-cyanophenoxy)methyl)piperidineMethanesulfonyl Chloride, Triethylamine1-(3-(Methylsulfonyloxy)propyl)-4-((4-cyanophenoxy)methyl)piperidine nih.gov
3-Hydroxypropyl derivativeTosyl Chloride, Pyridine (B92270)3-Tosyloxypropyl derivative beilstein-journals.org

Synthesis of Hydroxypropyl Intermediates for Fluorination

The synthesis of hydroxypropyl intermediates is a crucial step in the preparation of precursors for fluorination. These intermediates serve as the direct precursors for the introduction of mesylate or tosylate leaving groups.

A common method to introduce the hydroxypropyl chain is through the alkylation of a piperazine derivative with a 3-halopropanol, such as 3-bromopropanol. researchgate.net For example, 1-(4-nitrophenyl)piperazine (B103982) and 1-(6-nitropyridin-3-yl)piperazine (B1631402) have been treated with 3-bromopropanol to introduce the 3-hydroxypropyl side chain. researchgate.net This reaction provides the necessary alcohol functionality for subsequent conversion to a suitable leaving group for fluorination.

Radiosynthesis of Fluorine-18 Labeled Analogues

The final step in the preparation of a PET tracer is the radiosynthesis, where the fluorine-18 isotope is incorporated into the precursor molecule. This is typically achieved through a nucleophilic substitution reaction using [¹⁸F]fluoride.

The radiosynthesis of [¹⁸F]1-(3-fluoropropyl)-4-((4-cyanophenoxy)methyl)piperidine ([¹⁸F]FPS) involves heating the corresponding mesylate precursor with [¹⁸F]fluoride in the presence of a phase-transfer catalyst like Kryptofix 222 and potassium carbonate in an acetonitrile (B52724) solution. nih.gov The reaction is typically carried out at elevated temperatures for a short duration. nih.gov After the reaction, the crude product is purified, often by high-performance liquid chromatography (HPLC), to yield the final radiotracer with high radiochemical purity. nih.gov

Three primary methods are recognized for the preparation of tertiary 3-[¹⁸F]fluoropropyl-amines:

Direct nucleophilic substitution of a good leaving group (like mesylate or tosylate) on a propyl chain. researchgate.net

A two-step reaction involving the synthesis of an [¹⁸F]fluoropropyl intermediate which is then used to alkylate the amine. researchgate.net

The use of aziridinium (B1262131) or azetidinium salts as precursors, which have been shown to give excellent radiochemical yields in short reaction times. researchgate.net

The choice of method depends on the specific substrate and the desired radiochemical yield and purity.

PrecursorReagentsProductRadiochemical Yield (average)
1-(3-(Methylsulfonyloxy)propyl)-4-((4-cyanophenoxy)methyl)piperidine[¹⁸F]Fluoride, Kryptofix 222, K₂CO₃[¹⁸F]1-(3-Fluoropropyl)-4-((4-cyanophenoxy)methyl)piperidine62.3 ± 5.2% nih.gov

Nucleophilic Radiofluorination Approaches with [¹⁸F]Fluoride

Nucleophilic radiofluorination using [¹⁸F]fluoride is the most prevalent method for synthesizing ¹⁸F-labeled radiotracers due to its numerous advantages. uni-koeln.deresearchgate.net This approach typically provides high radiochemical yields and high specific activity because the [¹⁸F]fluoride is produced in a no-carrier-added (n.c.a.) form. nih.gov The reaction involves the displacement of a good leaving group on a precursor molecule by the [¹⁸F]fluoride ion.

Common leaving groups for aliphatic nucleophilic radiofluorination include halides (like bromine and iodine) and various sulfonate esters (e.g., tosylates, mesylates). nih.gov For the synthesis of 1-(3-[¹⁸F]fluoropropyl)piperazine derivatives, a common precursor strategy involves a piperazine substituted with a 3-hydroxypropyl chain, which is then converted to a derivative with a suitable leaving group. For instance, 1-(4-nitrophenyl)piperazine can be reacted with 3-bromopropanol to introduce the 3-hydroxypropyl side chain. researchgate.net This alcohol can then be tosylated to create a precursor ready for nucleophilic substitution with [¹⁸F]fluoride. researchgate.net

The reaction is typically carried out in the presence of a phase-transfer catalyst, such as Kryptofix 2.2.2 (K2.2.2), in combination with a base like potassium carbonate, in an aprotic solvent such as acetonitrile. researchgate.netnih.gov The K2.2.2 sequesters the potassium ion, enhancing the nucleophilicity of the fluoride (B91410) anion.

Another effective approach involves the ring-opening of cyclic ammonium (B1175870) salts. The use of azetidinium salts as precursors has been shown to result in excellent radiochemical yields in short reaction times. researchgate.net This method proceeds via the nucleophilic attack of [¹⁸F]fluoride on the four-membered azetidinium ring, leading to the formation of the desired 3-[¹⁸F]fluoropropylpiperazine derivative. This approach has been successfully applied to produce 1-(3-[¹⁸F]fluoropropyl)piperazines as model compounds for CDK inhibitors. researchgate.net

The table below summarizes typical reaction conditions for the nucleophilic radiofluorination to produce 1-(3-[¹⁸F]fluoropropyl)piperazine derivatives.

Precursor TypeLeaving GroupCatalyst/BaseSolventTemperature (°C)Synthesis Time (min)Radiochemical Yield (RCY)
Open-chainTosylateK2.2.2/K₂CO₃Acetonitrile8515Moderate to High
Open-chainMesylateK2.2.2/K₂CO₃Acetonitrile851562.3 ± 5.2% nih.gov
CyclicAzetidinium salt[¹⁸F]FluorideNot specifiedNot specifiedShortExcellent researchgate.net

Regioselective [¹⁸F]Fluorination Techniques

Regioselectivity is a critical aspect of fluorination, ensuring that the fluorine atom is introduced at the desired position within the molecule. In the context of synthesizing this compound, regioselectivity is inherently controlled by the precursor design, where the leaving group is placed on the terminal carbon of the propyl chain. However, in more complex molecules, achieving high regioselectivity can be challenging.

For aromatic systems, the regioselectivity of nucleophilic aromatic substitution (SNAr) is dictated by the electronic properties of the ring, requiring activation by electron-withdrawing groups. nih.gov In cases where direct SNAr is not feasible, alternative methods are employed. The use of diaryliodonium salts allows for the fluorination of arenes, with the regioselectivity guided by the electronic and steric characteristics of the two aryl rings. The nucleophilic attack preferentially occurs on the more electron-deficient aromatic ring. nih.gov

For aliphatic systems, particularly in the context of ring-opening reactions of unsymmetrical intermediates like substituted aziridinium ions, regioselectivity becomes a significant consideration. The nucleophilic attack of the [¹⁸F]fluoride can potentially occur at two different carbon atoms of the ring, leading to isomeric products. acs.org Studies on the ring-opening of N,N-disubstituted-β-aminoalcohol-derived aziridinium intermediates have shown that the nature of the N-substituents can influence the isomeric ratio of the resulting fluoroamines. acs.org While at room temperature a mixture of isomers might be formed, elevating the temperature can sometimes lead to the degradation of one isomer, resulting in a regiospecific reaction. acs.org

In the synthesis of β-fluoropiperazines from unactivated alkenes, a photochemical ammoniofluorination has been reported to be highly regioselective for the formation of the more substituted secondary fluoride. nsf.gov This highlights how the reaction mechanism and conditions can be tailored to control the position of fluorination.

The table below presents a comparison of different techniques and their impact on regioselectivity.

TechniqueSubstrate TypeKey Factors Influencing RegioselectivityOutcome
SN2 on Alkyl Halides/SulfonatesPropyl chain with a terminal leaving groupPosition of the leaving groupHigh regioselectivity for 1-(3-fluoropropyl) product
Azetidinium Ring OpeningAzetidinium spiro compoundsInherent structure of the four-membered ringRegioselective formation of the 3-fluoropropyl moiety researchgate.net
Aziridinium Ring OpeningUnsymmetrical aziridinium ionsN-substituents, temperatureCan lead to isomeric products; optimization needed for regiospecificity acs.org
Diaryliodonium Salt FluorinationAsymmetrical diaryliodonium saltsElectronic and steric properties of aryl groupsFluorination on the more electron-deficient ring nih.gov

Development and Optimization of Automated Radiosynthesis Modules

The short half-life of fluorine-18 (approximately 110 minutes) necessitates rapid and efficient synthesis and purification processes. nih.gov Automated radiosynthesis modules are crucial for the routine, reliable, and safe production of ¹⁸F-labeled radiopharmaceuticals under current Good Manufacturing Practice (cGMP) guidelines. researchgate.net These modules are designed to perform the entire radiosynthesis process, including the trapping of [¹⁸F]fluoride, the chemical reaction, purification, and formulation of the final product, in a shielded "hot cell". nih.gov

Several commercially available automated synthesis modules have been adapted and optimized for the production of a wide variety of ¹⁸F-labeled tracers beyond [¹⁸F]FDG. researchgate.net The development of automated syntheses for complex molecules often involves tailoring the module's hardware and software to accommodate specific reaction conditions, such as temperature, reaction time, and purification methods like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC). researchgate.netd-nb.info

For instance, the AllinOne synthesis module has demonstrated its versatility in the automated production of six different ¹⁸F-labeled radiopharmaceuticals, achieving high yields and specific activities. researchgate.net Similarly, the TRACERlab FX FDG and Elixys Flex/Chem platforms have been successfully used for the automated synthesis of various ¹⁸F-tracers, including those targeting the fibroblast activation protein (FAP) and the translocator protein (TSPO), respectively. mdpi.comx-mol.com

The optimization of an automated synthesis protocol involves several steps:

Transfer of Manual Protocol: The established manual synthesis procedure is first translated to the automated platform.

Parameter Optimization: Key parameters such as heating, cooling, reagent transfer times, and flow rates are fine-tuned to maximize radiochemical yield and purity.

Purification Strategy: The purification method is integrated and optimized. While HPLC is a powerful tool for ensuring high radiochemical purity, SPE is often preferred for its simplicity and ease of automation. researchgate.netnih.gov

Quality Control: Automated quality control procedures are implemented to ensure the final product meets all specifications for clinical or preclinical use.

The table below showcases examples of automated radiosynthesis modules and their application in producing ¹⁸F-labeled tracers.

Radiosynthesis ModuleRadiotracer(s)Key Features of AutomationReported Radiochemical Yield (Decay-Corrected)
AllinOneVarious ¹⁸F-tracersFully automated HPLC purification and SPE procedures researchgate.netHigh yields reported researchgate.net
TRACERlab FX FDG[¹⁸F]FAPI-12Automated [¹⁸F]SuFEx reaction and SPE purification mdpi.com11 ± 1% mdpi.com
Elixys Flex/Chem[¹⁸F]DPA-714Conforms with USP <823> guidelines x-mol.comNot explicitly stated
Custom Synthesizer[¹⁸F]FMISO, [¹⁸F]PM-PBB3Automated distillation of [¹⁸F]epifluorohydrin intermediate and preparative HPLC purification d-nb.info[¹⁸F]FMISO: 26 ± 7.5%; [¹⁸F]PM-PBB3: 16 ± 3.2% d-nb.info

The continuous development and optimization of these automated modules are vital for expanding the availability of novel PET tracers like derivatives of this compound for research and clinical applications. researchgate.net

Characterization of Sigma (σ) Receptor Affinity and Selectivity

The this compound moiety is a structural feature found in various ligands designed to target sigma (σ) receptors. These receptors, which are comprised of at least two subtypes, σ1 and σ2, are implicated in a range of neurological processes and are targets for therapeutic drug development.

Quantitative Analysis of Sigma-1 (σ1) Receptor Binding Profiles

Research into derivatives of this compound has revealed significant affinity for the σ1 receptor. While direct binding data for the parent compound is not extensively documented in publicly available literature, studies on its derivatives provide valuable insights into the potential binding characteristics conferred by the fluoropropylpiperazine group.

For instance, a derivative, N-[2-(3,4-dichlorophenyl)-1-ethyl]-N-(3-fluoro-1-propyl)-2-(1-pyrrolidinyl)ethylamine, which incorporates the 3-fluoropropyl moiety, has demonstrated a high affinity for sigma receptors, with a reported Ki value of 4.22 nM for the displacement of 3H-3-PPP, a common radioligand for sigma binding sites. nih.gov Another derivative, N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine, showed a Ki of 2.6 nM for the σ1 receptor. researchgate.net Furthermore, spirocyclic piperidine (B6355638) derivatives containing a fluoroalkyl chain have also been shown to possess high σ1 affinity, with Ki values ranging from 0.59 to 1.4 nM. researchgate.net These findings suggest that the presence of a fluorinated alkyl chain, such as the 3-fluoropropyl group, is compatible with high-affinity binding to the σ1 receptor.

Quantitative Analysis of Sigma-2 (σ2) Receptor Binding Profiles

The selectivity of ligands for σ1 versus σ2 receptors is a critical aspect of their pharmacological profile. For the N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine derivative, the affinity for the σ2 receptor was significantly lower than for the σ1 receptor, indicating a degree of selectivity. researchgate.net Similarly, studies on other piperazine-based ligands have highlighted the potential for achieving selectivity between the two sigma receptor subtypes. For example, some indole-based sigma-2 receptor ligands incorporating a piperazine moiety have been developed, although direct comparisons to this compound are limited. rsc.org

Determination of σ1/σ2 Receptor Subtype Selectivity Ratios

The ratio of binding affinities (Ki or IC50 values) for σ2 versus σ1 receptors provides a quantitative measure of a ligand's subtype selectivity. A higher ratio indicates greater selectivity for the σ1 receptor. For N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine, the σ2/σ1 selectivity ratio was reported to be 187, demonstrating a strong preference for the σ1 subtype. researchgate.net In the case of certain spirocyclic piperidine derivatives with fluoroalkyl substitutions, the σ1/σ2 selectivity has been reported to be as high as over 600-fold. researchgate.net These examples underscore the potential for achieving high σ1 selectivity in ligands containing a fluoropropylpiperazine-like scaffold.

Table 1: Sigma (σ) Receptor Binding Affinities of Selected this compound Derivatives and Related Compounds

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)σ1/σ2 Selectivity Ratio
N-[2-(3,4-dichlorophenyl)-1-ethyl]-N-(3-fluoro-1-propyl)-2-(1-pyrrolidinyl)ethylamine4.22Data not availableData not available
N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine2.6486.2187
1'-Benzyl-3-(3-fluoropropyl)-3H-spiro[ researchgate.netbenzofuran-1,4'-piperidine] (WMS-1813)1.4>840>600

Note: Data presented is for derivatives and related compounds to infer the potential properties of the this compound scaffold.

Binding Interactions with Other Central Nervous System Receptors

In addition to sigma receptors, the this compound scaffold has been investigated for its potential interactions with other key proteins in the central nervous system, including the dopamine (B1211576) transporter and serotonin (B10506) receptors.

Dopamine Transporter (DAT) Ligand Investigations

The dopamine transporter is a crucial target for drugs addressing dopamine-related disorders. While direct binding data for this compound at the DAT is scarce, studies on related piperazine derivatives offer some context. For example, the well-characterized DAT inhibitor GBR 12909, which is 1-(2-(bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine, has been shown to interact with the dopamine transporter with an equilibrium constant (KL) of 34 nM in a rapid association step. nih.gov Research on other piperazine derivatives has also demonstrated their potential to bind to the DAT with high affinity. nih.gov These findings suggest that the piperazine core, a key feature of this compound, is a viable scaffold for developing DAT ligands.

Serotonin Receptor (e.g., 5-HT1A, 5-HT1B, 5-HT1C) Interaction Profiling

The serotonin system is another important target for CNS drug discovery. The piperazine moiety is a common structural motif in many potent serotonin receptor ligands.

5-HT1A Receptor: Numerous arylpiperazine derivatives have been shown to exhibit high affinity for the 5-HT1A receptor. researchgate.netmdpi.com For example, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine, which contains a propyl-piperazine linker, displays a Ki of 1.2 nM for the 5-HT1A receptor. mdpi.com This suggests that the N-alkylation of a piperazine ring, similar to the 3-fluoropropyl group in the compound of interest, is a strategy to achieve high 5-HT1A affinity.

5-HT1B Receptor: The interaction of piperazine derivatives with the 5-HT1B receptor has also been a subject of investigation. For instance, 1-[3-(Trifluoromethyl)phenyl]-piperazine (TFMPP) is a known 5-HT1B receptor agonist. nih.gov

5-HT1C/5-HT2C Receptor: Studies on compounds like TFMPP have also indicated interactions with 5-HT1C (now more commonly referred to as 5-HT2C) receptors, suggesting that piperazine-based ligands can have a broad spectrum of activity across serotonin receptor subtypes. nih.gov

Table 2: Binding Affinities of Selected Piperazine Derivatives at Dopamine and Serotonin Receptors

CompoundReceptor/TransporterBinding Affinity (Ki/KL, nM)
GBR 12909DAT34
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine5-HT1A1.2
1-[3-(Trifluoromethyl)phenyl]-piperazine (TFMPP)5-HT1BAgonist activity reported
1-[3-(Trifluoromethyl)phenyl]-piperazine (TFMPP)5-HT1C/5-HT2CActivity reported

Note: Data is for structurally related piperazine derivatives to provide context for the potential pharmacology of this compound.

In Vitro Competitive Radioligand Binding Assays

In vitro competitive radioligand binding assays are a fundamental technique used to determine the affinity of a test compound for a specific receptor. giffordbioscience.com This method is employed to characterize the binding properties of this compound-based ligands by measuring their ability to compete with a known radiolabeled ligand for a target receptor site. giffordbioscience.comoncodesign-services.com

The experimental procedure typically begins with the preparation of a receptor source, which often consists of crude cell membrane preparations from tissues or cultured cells known to express the target receptor. giffordbioscience.comsci-hub.se These membrane homogenates are incubated in a binding buffer designed to maintain physiological conditions. oncodesign-services.comgiffordbioscience.com The assay is conducted by adding a fixed concentration of a high-affinity radioligand (a ligand tagged with a radioactive isotope like tritium (B154650) (³H) or iodine-125) and a range of concentrations of the unlabeled test compound (e.g., a this compound derivative) to the receptor preparation. giffordbioscience.comgiffordbioscience.com

As the concentration of the unlabeled test ligand increases, it competes with the radioligand for the same binding site on the receptor, thereby displacing it. giffordbioscience.com After the incubation period allows the binding to reach equilibrium, the receptor-bound radioligand must be separated from the free, unbound radioligand. oncodesign-services.com A common method to achieve this separation is vacuum filtration, where the mixture is passed through a filter mat; the membranes with the bound radioligand are trapped on the filter, while the free radioligand passes through. giffordbioscience.com The radioactivity retained on the filters is then quantified using a scintillation counter. oncodesign-services.comgiffordbioscience.com

The data obtained show the decrease in radioligand binding as the concentration of the competing test compound increases. This information is plotted to generate a competition curve. sci-hub.se From this curve, the half-maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ value represents the concentration of the test ligand required to inhibit 50% of the specific binding of the radioligand. giffordbioscience.comrevvity.com This value is a crucial parameter for assessing the potency of the ligand. pharmacologycanada.org

Determination of Inhibition Constants (Ki) and Dissociation Constants (Kd)

The data from competitive binding assays are used to calculate key parameters that describe a ligand's binding affinity: the dissociation constant (Kd) and the inhibition constant (Ki).

The dissociation constant (Kd) is a specific type of equilibrium constant that measures the propensity of a ligand-receptor complex to separate (dissociate). pharmacologycanada.orgcollaborativedrug.com It is an intrinsic property of a given ligand and receptor pair. pharmacologycanada.org The Kd value represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. pharmacologycanada.orgreddit.comderangedphysiology.com Therefore, Kd is an inverse measure of affinity; a lower Kd value signifies a more stable ligand-receptor complex and thus higher binding affinity. pharmacologycanada.orgfidabio.com

The inhibition constant (Ki) is the equilibrium dissociation constant for an unlabeled drug or inhibitor. pharmacologycanada.orgnih.gov It represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. revvity.com Unlike the IC₅₀ value, which can vary depending on the experimental conditions (such as the concentration of the radioligand used), the Ki is an absolute value that allows for the direct comparison of the binding affinities of different compounds. revvity.compharmacologycanada.org

The Ki value is typically calculated from the experimentally determined IC₅₀ value using the Cheng-Prusoff equation : revvity.compharmacologycanada.orgsigmaaldrich.com

Ki = IC₅₀ / (1 + [L]/Kd)

In this equation, [L] is the concentration of the free radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor. pharmacologycanada.orgresearchgate.net This calculation provides a standardized measure of the affinity of the unlabeled test ligand.

The following tables summarize the binding affinity data for several this compound-based ligands and related piperazine compounds.

Binding Affinities (Ki) of Piperazine-Based Ligands for Sigma (σ) Receptors
CompoundReceptorKi (nM)Reference
Compound 5 (a piperazine derivative)σ₁R3.64 researchgate.net
1-[2-(3,4-dichlorophenyl)ethyl]-4-n-butylpiperazineσ Receptor0.55 acs.org
SA4503σ₁4.6 researchgate.net
FE-SA4503σ₁8.0 researchgate.net
HCC0923 (Compound 13)σ₁R10.3 scienceopen.com
HCC0929 (Compound 15)σ₁R5.6 scienceopen.com
Binding Affinities of Piperazine-Based Ligands for Other Receptors
CompoundReceptorKi (nM)Reference
Compound 5 (a piperazine derivative)hH₃R7.70 researchgate.net
GR103545κOR0.02 mdpi.com
Dissociation Constants (Kd) of Related Ligands
CompoundReceptorKd (nM)Reference
[¹²⁵I]-E-IA-BF-PE-PIPZEσ₁0.24 ± 0.01 reddit.com

Structure Activity Relationship Sar and Ligand Design Principles

Impact of the 3-Fluoropropyl Moiety on Receptor Recognition and Affinity

For instance, in the development of radioligands for nicotinic α4β2 receptors, the 3'-fluoropropyl group was found to be a suitable analogue of a propyl group, with the fluorine at the 3-position having a minimal electronic effect on the pyridine (B92270) nitrogen, a key interaction point. snmjournals.org This substitution did not negatively impact the binding affinity of the compound. snmjournals.org In another example, the fluoropropoxy side chain in 1-Benzhydryl-4-[4-(3-fluoropropoxy)benzyl]piperazine was shown to enhance lipophilicity, which could improve its ability to cross the blood-brain barrier. vulcanchem.com Furthermore, replacing the fluorine with hydrogen in this particular compound led to an eight-fold decrease in potency, highlighting the critical role of the fluorine atom in its activity. vulcanchem.com

The position of the fluorine atom on the propyl chain is also crucial. The 3-fluoropropyl configuration is often favored as it can enhance metabolic stability without interfering with key binding interactions. cymitquimica.com Studies on various N-substituted 3-(3-fluoropropyl)-3H-spiro[ cymitquimica.combenzofuran-1,4'-piperidines] have demonstrated that this moiety can lead to high-affinity ligands for the sigma-1 receptor. researchgate.net

Modulation of Piperazine (B1678402) Ring Substitutions and their Pharmacological Consequences

The versatility of the piperazine ring allows for substitutions at its nitrogen atoms, which profoundly influences the pharmacological properties of the resulting derivatives. rjptonline.org The nature of these substituents dictates the compound's affinity and selectivity for various receptors.

The general structure of many arylpiperazine derivatives can be described as Ar–piperazine–linker–terminal fragment. acs.org Modifications to the aryl group (Ar), the linker, or the terminal fragment can result in compounds with selective or non-selective binding profiles for different receptors, such as serotonin (B10506) receptors (5-HTRs). acs.org For example, substituting the arylpiperazine pharmacophore can enhance anti-inflammatory properties due to its electron-withdrawing nature. mdpi.com The presence of a fluorine atom on this pharmacophore can further amplify this effect. mdpi.com

In the context of CCR5 antagonists, substitutions on the phenyl ring attached to the piperazine core significantly impacted activity. plos.org For instance, a fluoro-substitution was found to be more potent than hydrogen or chlorine at the same position. plos.org Similarly, in a series of soluble epoxide hydrolase (sEH) inhibitors, hydrophobic substitutions on the 5-position of the piperazino ring were found to be favorable for binding. nih.gov

The following table summarizes the impact of various piperazine ring substitutions on pharmacological activity in different compound series:

Compound SeriesSubstitution on Piperazine RingPharmacological Consequence
Nicotinic α4β2 Receptor Ligands3'-Fluoropropyl group on a pyridine-pyrrolidine scaffoldMaintained moderate affinity, good selectivity. snmjournals.org
Anti-Mycobacterium tuberculosis AgentsBenzhydryl and 4-(3-fluoropropoxy)benzyl groupsPotent anti-TB activity, low mammalian cell toxicity. vulcanchem.com
Serotonin Receptor LigandsVaried aryl, linker, and terminal fragmentsCan produce selective or non-selective ligands for different 5-HT receptor subtypes. acs.org
CCR5 AntagonistsFluoro-substitution on a phenyl ringEnhanced fusion activity compared to H or Cl. plos.org
sEH InhibitorsHydrophobic substitution at the 5-positionFavorable for binding with the sEH enzyme. nih.gov

Exploration of Linker Chemistry and Terminal Substituents in Piperazine Derivatives

In long-chain arylpiperazine derivatives targeting serotonin receptors, the linker length, in combination with the terminal fragment, can significantly influence receptor affinity. acs.org For instance, a 3-carbon propylene (B89431) linker between the nitrogen atoms of a thiazine (B8601807) and a piperazine ring was found to enhance anti-inflammatory properties, especially when combined with a fluorine-containing pharmacophore. mdpi.com

The terminal substituent itself is a key determinant of a ligand's activity. In the design of D3 receptor antagonists, an aryl carboxamide moiety with an alkyl linker served as a secondary binding fragment, contributing to high receptor affinity and selectivity. mdpi.com Similarly, in the development of inhibitors for soluble epoxide hydrolase, a 5-benzyl-substituted-piperazine-containing urea (B33335) showed the best potency. nih.gov

Rational Design Strategies for Developing Selective Molecular Probes

Rational design strategies are instrumental in the development of selective molecular probes based on the 1-(3-fluoropropyl)piperazine scaffold. These strategies often involve a systematic exploration of the chemical space around a lead compound to optimize its properties. rsc.orgmdpi.com

One common approach is to create a library of analogs by modifying different parts of the lead molecule, such as the piperazine substituents, the linker, and the terminal groups. rjptonline.org For example, in the development of sigma-1 receptor ligands, a series of N-substituted spirocyclic piperidine (B6355638) derivatives were synthesized and evaluated, leading to the identification of compounds with high affinity and selectivity. researchgate.net

Another strategy involves the use of bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties to improve potency or pharmacokinetic profiles. plos.org For instance, replacing a hydrogen atom with a fluorine atom can enhance metabolic stability and binding affinity. vulcanchem.com

The development of molecular glue degraders offers a novel rational design approach. Here, a chemical moiety is appended to a protein-targeting ligand to induce the degradation of its target protein. acs.orgbiorxiv.org The piperazine moiety has been identified as a key component in some of these systems, highlighting its versatility in modern drug design. biorxiv.org

Application of Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational chemistry and molecular modeling are powerful tools for understanding the structure-activity relationships of this compound derivatives at the molecular level. These methods can predict how a ligand will bind to its receptor and guide the design of new compounds with improved properties.

Molecular docking studies, for example, can be used to visualize the binding pose of a ligand in the active site of a receptor and identify key interactions. mdpi.com This information can then be used to design new analogs with enhanced affinity or selectivity. For instance, molecular docking was used to understand the favorable binding profiles of metoclopramide (B1676508) analogs at the D3 receptor. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds. 2D-QSAR and 3D-pharmacophore modeling have been used to confirm the potential analgesic properties of new fused pyrimidinones (B12756618) containing a piperazine scaffold. researchgate.net

Preclinical Metabolic Fate and Pharmacokinetic Characterization of 1 3 Fluoropropyl Piperazine Analogues

In Vitro Metabolic Stability Assessments

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.gov They are widely used to assess CYP-mediated metabolism. srce.hr In a typical assay, the test compound is incubated with liver microsomes from various species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. nih.gov

Studies on various piperazine (B1678402) and piperidine (B6355638) analogues have demonstrated a range of metabolic stabilities. For instance, a series of piperazin-1-ylpyridazines showed rapid metabolism in mouse and human liver microsomes, with initial compounds having half-lives of approximately 2-3 minutes. nih.gov Similarly, the sigma-1 receptor ligand fluspidine underwent rapid biotransformation when incubated with rat liver microsomes, with only 13% of the parent compound remaining after 30 minutes. researchgate.net In contrast, systematic structural modifications on the piperazin-1-ylpyridazine series led to the design of analogues with significantly improved microsomal half-lives, exceeding 100 minutes. nih.gov These assessments are vital for identifying metabolically liable sites on a molecule and guiding structural modifications to enhance stability.

While microsomes are excellent for evaluating Phase I metabolism, isolated hepatocytes are often considered the "gold standard" for in vitro metabolic studies because they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors within an intact cellular environment. news-medical.netevotec.com Cryopreserved primary hepatocytes are frequently used in suspension or as plated monolayer cultures, with the latter allowing for longer incubation times suitable for assessing low-turnover compounds. news-medical.netthermofisher.com

The data from hepatocyte stability assays can provide more accurate predictions of in vivo hepatic clearance. news-medical.net For example, investigations into the metabolic stability of UNC10201652, a piperazine-containing compound, in cryopreserved hepatocytes yielded intrinsic clearance values of 20.9, 116, and 140 μL/min/10⁶ cells for human, mouse, and rat hepatocytes, respectively. nih.gov The corresponding half-lives were 66.4 minutes in human hepatocytes, but significantly shorter in rodent hepatocytes (11.9 min for mouse and 9.89 min for rat), highlighting species differences in metabolism. nih.gov Such studies are critical for selecting appropriate animal models for further preclinical testing. news-medical.net

Evaluation in Liver Microsomal Systems

Preclinical Pharmacokinetic Profiling in Animal Models

Following in vitro characterization, promising compounds are advanced to in vivo studies in animal models to understand their absorption, distribution, metabolism, and excretion (ADME) profile in a whole-organism context. Radiochemically labeled analogues are frequently used in these studies, particularly for quantitative biodistribution and imaging.

Biodistribution studies involve administering a radiolabeled compound to animals and measuring the amount of radioactivity in various organs and tissues at different time points. This provides a quantitative measure of where the compound and its metabolites distribute in the body.

Analogues of 1-(3-Fluoropropyl)piperazine, often labeled with Fluorine-18 (B77423) ([¹⁸F]), have been evaluated in mice, rats, and non-human primates. nih.govnih.gov For example, the biodistribution of [¹⁸F]FPS, a piperidine analogue, was assessed in rats, showing the highest radioactivity levels in the kidney and adrenal gland at 60 minutes post-injection. nih.gov Another compound, (-)-[¹⁸F]TZ3108, also showed high uptake in σ₁-enriched peripheral tissues like the pancreas, spleen, and liver in rats. nih.gov Notably, some fluoropropyl derivatives demonstrate low accumulation in bone, which suggests minimal in vivo defluorination of the radiotracer. nih.govsnmjournals.org

Biodistribution of this compound Analogues in Rats (% Injected Dose per Gram)
Organ[¹⁸F]FPS at 60 min nih.gov(-)-[¹⁸F]TZ3108 at 5 min nih.gov(-)-[¹⁸F]TZ3108 at 120 min nih.gov
Brain1.14 ± 0.231.285 ± 0.0620.802 ± 0.129
Blood0.02 ± 0.000.051 ± 0.0170.013 ± 0.003
Heart0.52 ± 0.08--
Liver0.36 ± 0.04--
Spleen0.90 ± 0.15--
Kidney1.50 ± 0.51--
Bone0.29 ± 0.090.32 ± 0.010.32 ± 0.03

For compounds targeting the central nervous system (CNS), brain penetration and distribution are of paramount importance. Many fluoropropylpiperazine analogues developed as σ₁ receptor ligands demonstrate high initial brain uptake. researchgate.netsci-hub.se For instance, the radiotracer [¹⁸F]10 exhibited a high initial brain uptake in mice, with radioactivity levels of 12.8 ± 0.79% of the injected dose per gram (%ID/g) at 2 minutes post-injection. sci-hub.se Similarly, (-)-[¹⁸F]TZ3108 showed rapid brain entry in rats, reaching a brain uptake of 1.285 ± 0.062 %ID/g at 5 minutes. nih.gov

Positron Emission Tomography (PET) imaging studies in both rodents and non-human primates allow for the non-invasive visualization of brain kinetics and regional distribution. nih.govmdpi.com Studies with compounds like (-)-[¹⁸F]TZ3108 in cynomolgus monkeys have shown distribution patterns consistent with the known density of σ₁ receptors in the brain, with high uptake in regions like the frontal cortex, thalamus, and hippocampus. nih.gov This specific regional distribution provides in vivo evidence of target engagement.

To correctly interpret biodistribution and PET imaging data, it is essential to determine whether the measured radioactivity corresponds to the intact parent compound or its metabolites. This is achieved through radiometabolite analysis of plasma and tissue samples, typically using radio-HPLC. researchgate.net

The metabolic profile in vivo can differ significantly from in vitro findings. For example, while [¹⁸F]fluspidine was rapidly metabolized in vitro, it showed higher stability in vivo, with approximately 94% of the parent compound remaining in plasma 30 minutes post-injection, and only one major radiometabolite detected. researchgate.net An ideal CNS radiotracer should not only be stable itself but also its metabolites should not penetrate the blood-brain barrier, as this would confound the imaging signal. Several this compound analogues have shown favorable profiles in this regard. For instance, ex vivo analysis revealed that [¹⁸F]FTC-146 in the brain remained intact, and no brain-penetrant radiometabolites were observed for [¹⁸F]10. sci-hub.senih.gov This indicates that the PET signal observed in the brain for these tracers is due to the specific binding of the parent compound. sci-hub.senih.gov

Table of Compounds Mentioned

Abbreviated Name/ReferenceFull Chemical Name
This compoundThis compound
[¹⁸F]FPS[¹⁸F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine
Fluspidine3-((R)-3-Fluoropyrrolidin-1-yl)-1-((S)-1-(4-fluorobenzyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-yl)pyrrolidin-2-one
UNC102016524-(8-(piperazin-1-yl)-1,2,3,4-tetrahydro- nih.govresearchgate.nettriazino[4',5':4,5]thieno[2,3-c]isoquinolin-5-yl)morpholine
(-)-[¹⁸F]TZ3108(-)-[¹⁸F]1-(4-fluorobenzyl)-4-((tetrahydrofuran-2-yl)methyl)piperazine
[¹⁸F]10[¹⁸F]1-(4-Fluorobenzyl)-4-((tetrahydrofuran-2-yl)methyl)piperazine
[¹⁸F]FTC-146[¹⁸F]6-(3-fluoropropyl)-3-(2-(azepan-1-yl)ethyl)benzo[d]thiazol-2(3H)-one

Blood-Brain Barrier Permeability Investigations

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating central nervous system (CNS) disorders. The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS. pharmaceutical-journal.com For a CNS-targeted agent like this compound, comprehensive investigation of its BBB permeability is a cornerstone of preclinical assessment.

The penetration of the BBB is governed by several physicochemical properties of a molecule, including its lipophilicity, molecular size, and hydrogen bonding capacity. researchgate.net Generally, compounds with moderate lipophilicity, a low molecular weight, and a limited number of hydrogen bond donors and acceptors are more likely to passively diffuse across the lipid membranes of the BBB's endothelial cells. pharmaceutical-journal.com The inclusion of fluorine atoms, as in the case of this compound, can modulate these properties, often enhancing lipophilicity and thereby potentially improving BBB penetration compared to non-fluorinated analogues. vulcanchem.comacs.org

Preclinical evaluation of BBB permeability employs a variety of in vitro and in vivo models. In vitro models often use cell-based assays, such as those with human brain microvascular endothelial cells (hBMEC) or brain-like endothelial cells (BLEC), to determine a compound's permeability coefficient. nih.gov These models provide an initial screening assessment of passive permeability and can also indicate whether a compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp). mdpi.com P-gp is a key efflux pump at the BBB that actively removes foreign substances from the brain, and overcoming its effects is a major challenge in CNS drug design. pharmaceutical-journal.com

In vivo studies, typically conducted in rodent models like rats or mice, provide a more definitive measure of brain penetration. acs.org A key parameter derived from these studies is the brain-to-plasma concentration ratio (Kp), or more specifically, the unbound brain-to-unbound plasma concentration ratio (Kp,uu), which is considered the gold standard for quantifying BBB penetration. nih.gov For novel agents, radiolabeling the compound (e.g., with ¹⁸F) allows for positron emission tomography (PET) imaging, which can visualize and quantify its uptake and distribution within the living brain. researchgate.net Studies on a related spirocyclic piperidine derivative, [¹⁸F]1-benzyl-3-(3-fluoropropyl)-3H-spiro[ benzofuran-1,4'-piperidine], showed high brain penetration in mice, suggesting that the fluoropropyl group is favorable for CNS entry. researchgate.net

While direct experimental data for this compound is not extensively available in the cited literature, its predicted properties and data from close structural analogues can provide insight into its likely BBB permeability profile.

Table 1: Predicted Physicochemical Properties and Experimental Data for Analogous CNS Compounds This table presents predicted values for the target compound and experimental data for analogues to illustrate expected characteristics.

Compound/AnalogueLogP (Predicted/Experimental)Topological Polar Surface Area (TPSA) (Ų)Molecular Weight ( g/mol )Brain-to-Blood Ratio / Kp,uuMethod
This compound (Predicted) 1.1 - 1.516.1146.22Not AvailableIn silico calculation
Fluspidine3.9 (LogD)12.5394.5~13 (at 30 min)In vivo (mice) researchgate.net
[¹⁸F]2a (Azepino[4,3‐b]indole‐1‐one derivative)Not AvailableNot Available341.363.35% ID/g (initial uptake)In vivo PET (mice) researchgate.net
(-)-P7C3-S243Not Available47.7529.23Dose-proportional brain levels observedIn vivo (mice) acs.org

LogP: Octanol-water partition coefficient, a measure of lipophilicity. TPSA: A measure of a molecule's polarity. Kp,uu: Unbound brain-to-unbound plasma concentration ratio. %ID/g: Percentage of injected dose per gram of tissue.

Preclinical Prediction of Pharmacokinetic Profiles based on Animal Data

Predicting the pharmacokinetic (PK) profile of a drug candidate in humans is a critical objective of preclinical development, guiding the design of first-in-human clinical trials. nih.gov This prediction is primarily based on data obtained from in vivo studies in various animal species, typically rodents (rats, mice) and non-rodents (dogs, monkeys). acs.orgnih.gov The core PK parameters measured in these animal models include clearance (CL), volume of distribution (Vd), terminal half-life (t1/2), and for orally administered drugs, bioavailability (F%). nih.govacs.org

Several methods are used to extrapolate animal PK data to humans. The most common is allometric scaling, which relates physiological variables, including PK parameters, to body weight across different species. nih.gov Simple allometry uses a power-law function to scale parameters like CL and Vd from multiple animal species to predict the human values. nih.gov However, this method has limitations, as interspecies differences in drug-metabolizing enzymes can lead to poor predictions. acs.orgresearchgate.net For instance, clearance for drugs metabolized by aldehyde oxidase (AO) is often underestimated by preclinical animal models. acs.org Therefore, more complex methods, sometimes incorporating in vitro data from human liver microsomes or hepatocytes, are often employed to refine these predictions. researchgate.net

For this compound, its preclinical PK profile would be established by administering the compound to animal species such as Sprague-Dawley rats and Beagle dogs via both intravenous and oral routes. acs.org Blood samples would be collected over time to determine the concentration-time curve, from which the key PK parameters are calculated. The data from analogues, such as the trisubstituted piperazine derivative GC-78-HCl, show how PK properties can be evaluated and improved. In rats, GC-78-HCl demonstrated an oral bioavailability of 20.2%, a significant improvement over its lead compound. acs.org

Table 2: Representative Preclinical Pharmacokinetic Parameters for Piperazine Analogues in Rats This table provides examples of pharmacokinetic data from preclinical studies of related compounds to frame expectations for this compound.

CompoundRouteCL (mL/h/kg)Vd (L/kg)t1/2 (h)F (%)
GC-67-HCl i.v.4646Not Reported0.31N/A
p.o.Not ApplicableNot Applicable1.410.5
GC-78-HCl i.v.2580Not Reported0.54N/A
p.o.Not ApplicableNot Applicable1.220.2

Data sourced from a study on trisubstituted piperazine derivatives in Sprague-Dawley rats. acs.org CL: Clearance. Vd: Volume of Distribution. t1/2: Half-life. F: Oral Bioavailability. i.v.: intravenous. p.o.: oral.

This preclinical data package enables the construction of a preliminary human PK model, providing essential predictions of exposure and variability to support the progression of the compound into clinical development.

Analytical Methodologies for Research and Quality Control of 1 3 Fluoropropyl Piperazine

Chromatographic Techniques for Synthesis Monitoring, Purification, and Quantification

Chromatography is an indispensable tool in the lifecycle of 1-(3-Fluoropropyl)piperazine, from tracking the progress of its synthesis to purifying the final product and assessing its purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques in this regard.

HPLC is a primary method for determining the purity of this compound and related derivatives. researchgate.netxml-journal.net The technique separates the target compound from starting materials, by-products, and other impurities, allowing for accurate quantification. A typical HPLC method involves a reversed-phase column, which separates compounds based on their hydrophobicity.

For piperazine (B1678402) derivatives, a C18 column is commonly employed. sielc.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. sielc.comscholars.direct Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a UV detector, although piperazine itself does not have a strong chromophore and may require derivatization for sensitive UV detection. helixchrom.comrsc.org The identity of the compound is confirmed by comparing its retention time to that of a certified reference standard. The purity is calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Representative HPLC Conditions for Piperazine Derivative Analysis

Parameter Condition
Column Reversed-Phase C18, 4.6x250 mm
Mobile Phase Acetonitrile / Water with an additive like Trifluoroacetic Acid (TFA)
Detection ELSD or UV (e.g., at 244, 279 nm for phenyl-substituted analogs) caymanchem.comresearchgate.net
Flow Rate 1.0 mL/min xml-journal.net
Temperature 35°C xml-journal.net

| Injection Volume | 10 µL xml-journal.net |

This table presents a generalized set of HPLC conditions based on methods for related piperazine compounds.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the structural confirmation of volatile compounds like this compound. helixchrom.com In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. rsc.org The separated components then enter the mass spectrometer, where they are ionized and fragmented. rsc.org

The resulting mass spectrum displays a unique fragmentation pattern, which serves as a molecular fingerprint for the compound. For piperazine derivatives, fragmentation typically involves cleavage of the piperazine ring and alpha-cleavage at the substituents. sielc.comunodc.org The mass spectrum of this compound would be expected to show a molecular ion peak [M]+ and characteristic fragment ions resulting from the loss of the fluoropropyl group or fragmentation of the piperazine ring itself. unodc.org These patterns allow for unambiguous structural confirmation. nih.gov

Table 2: Typical GC-MS Parameters for Piperazine Analysis

Parameter Condition
GC Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) helixchrom.com
Injector Split/Splitless, 250°C helixchrom.com
Carrier Gas Helium or Nitrogen rsc.org
Oven Program Temperature gradient (e.g., start at 100°C, ramp to 200°C) researchgate.net
Ionization Mode Electron Ionization (EI), 70 eV

| Detector | Mass Spectrometer (Quadrupole or similar) nih.gov |

This table outlines typical GC-MS conditions derived from established methods for analyzing various piperazine derivatives.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Identity Assessment

Spectroscopic Characterization Techniques (NMR, Mass Spectrometry) in Synthetic Verification

Spectroscopic methods are essential for the definitive structural elucidation of newly synthesized this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular structure and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structural verification in organic chemistry. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum would show characteristic signals for the protons on the piperazine ring, typically as multiplets in the range of δ 2.5–3.5 ppm. sci-hub.se The protons of the fluoropropyl group would also exhibit distinct signals. The CH₂ group adjacent to the fluorine atom would appear as a triplet of triplets due to coupling with both the adjacent CH₂ group and the fluorine atom (¹⁹F), likely in the region of δ 4.4-4.6 ppm. The other two methylene (B1212753) groups of the propyl chain would also produce characteristic multiplets.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbons of the piperazine ring typically appear in the δ 45–55 ppm range. sci-hub.se The carbons of the fluoropropyl chain would be identifiable, with the carbon directly bonded to fluorine showing a characteristic large one-bond carbon-fluorine coupling constant (¹JCF).

¹⁹F NMR: This technique is specifically used to observe the fluorine nucleus, providing a single signal for the fluorine atom in this compound, confirming its presence and chemical environment. researchgate.net

Mass Spectrometry (MS), often coupled with a chromatographic inlet (GC-MS or LC-MS), confirms the molecular weight of the compound. Electrospray Ionization (ESI-MS) is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, allowing for the direct determination of the molecular mass. researchgate.net This technique is particularly useful for confirming the successful synthesis of the target molecule.

Radiochemical Purity and Specific Activity Determinations for Labeled Compounds

When this compound is labeled with a positron-emitting radionuclide such as Fluorine-18 (B77423) ([¹⁸F]), it becomes a radiotracer for Positron Emission Tomography (PET). The quality control of such radiopharmaceuticals is stringent and involves the determination of radiochemical purity and specific activity.

Radiochemical purity is a measure of the proportion of the total radioactivity in a sample that is present in the desired chemical form, i.e., as [¹⁸F]this compound. It is most commonly determined using radio-HPLC. nih.govnih.gov This technique employs an HPLC system equipped with both a standard detector (e.g., UV) and a radioactivity detector (e.g., a gamma or positron detector) connected in series. A sample of the final radiotracer product is injected, and the system separates the labeled compound from any radioactive impurities, such as unreacted [¹⁸F]fluoride or radiolabeled by-products. The radiochemical purity is calculated as the percentage of the total radioactivity that elutes at the retention time corresponding to the non-radioactive reference standard. nih.gov A radiochemical purity of >95% is typically required for clinical use.

Specific activity is the amount of radioactivity per unit mass of the compound, usually expressed in units of gigabecquerels per micromole (GBq/µmol) or Curies per micromole (Ci/µmol). nih.gov High specific activity is crucial for receptor imaging studies to ensure that the injected mass of the compound is low enough to avoid pharmacological effects. It is determined by quantifying the total radioactivity in a sample volume using a dose calibrator and measuring the total mass of the compound (labeled and unlabeled) in the same volume using a calibrated HPLC-UV system. nih.govnih.gov The mass is calculated from a standard curve generated with known concentrations of the non-radioactive reference compound.

Table 3: Quality Control Parameters for [¹⁸F]this compound Analogues

Parameter Method Typical Specification Reference
Radiochemical Purity Radio-HPLC > 95-99% nih.govnih.gov
Specific Activity HPLC-UV and Dose Calibrator > 30-70 GBq/µmol nih.gov

| Radiolabeling Yield | Varies by method (e.g., 20-60%) | Not a release criterion, but a measure of synthesis efficiency | nih.gov |

This table summarizes key quality control tests and typical specifications for Fluorine-18 labeled radiotracers based on published data for analogous compounds.

Applications As Molecular Probes in Translational Preclinical Imaging

Development and Validation of Positron Emission Tomography (PET) Radioligands

The journey of a potential PET radioligand from a chemical concept to a validated imaging tool is a meticulous process. The 1-(3-fluoropropyl)piperazine scaffold has been instrumental in developing radioligands for various neurological targets, including serotonin (B10506), dopamine (B1211576), and sigma receptors.

The development process begins with the synthesis of precursor molecules which are then radiolabeled with ¹⁸F. For instance, the radiosynthesis of some probes involves a two-step automated procedure starting from [¹⁸F]-fluoride, achieving specific activities in the range of 41-89 GBq/μmol. nih.gov Another example, [¹⁸F]FPS, a sigma-1 receptor radioligand, was synthesized via nucleophilic substitution. google.comsnmjournals.org

Validation is a multi-stage endeavor. Initially, in vitro binding assays determine the compound's affinity (Ki) and selectivity for its intended target. For a radioligand to be effective, it must bind strongly to its target receptor while showing minimal interaction with other receptors. For example, derivatives of spirocyclic piperidines have demonstrated high affinity for sigma-1 (σ₁) receptors (Ki = 0.59–1.4 nM) and excellent selectivity over sigma-2 (σ₂) receptors. nih.gov

Successful candidates from in vitro testing proceed to in vivo evaluation in preclinical animal models, such as rodents and non-human primates. These studies assess the radioligand's ability to cross the blood-brain barrier, its distribution in the brain, and its metabolic stability. For example, biodistribution studies in rats with a 5-HT₁ₐ receptor ligand showed high initial brain uptake (0.7% of the injected dose per gram of tissue at 2 minutes) followed by rapid clearance. nih.gov Specificity is confirmed through blocking studies, where the pre-administration of a non-radioactive drug that binds to the same target significantly reduces the PET signal from the radioligand in target-rich brain regions. nih.govnih.gov

Radioligand DerivativeTarget ReceptorKey Validation Findings
p-[¹⁸F]-MPPF 5-HT₁ₐHigh brain uptake in rats; selective uptake in hippocampus demonstrated in monkeys. nih.gov
[¹⁸F]FPS Sigma-1High affinity (Ki = 4.3 nM); selective for sigma-1 receptors. researchgate.net
[¹⁸F]Fluspidine Sigma-1High affinity (Ki = 0.59 nM) and high selectivity over sigma-2 receptors. nih.gov
[¹⁸F]9 (N-[¹⁸F]-FluoropropylJDTic) Kappa-Opioid (KOR)Produced with good specific activity but deemed unsuitable due to brain-penetrating radiometabolites. nih.gov
[¹⁸F]FESCH & [¹⁸F]FPSCH Adenosine (B11128) A₂ₐBoth showed specific binding; [¹⁸F]FESCH was found to be more suitable for quantification in the rat brain. nih.gov

Investigation of Receptor Distribution and Density in Preclinical Animal Models

Validated radioligands derived from this compound are powerful tools for mapping the location and density of neurotransmitter receptors in the brains of living animals. This non-invasive capability provides dynamic insights that are not possible with post-mortem studies.

PET studies using these tracers have been crucial in visualizing receptor systems. For instance, imaging with 5-HT₁ₐ receptor radioligands like [¹⁸F]MPPF has confirmed high concentrations of these receptors in areas such as the hippocampus, cortex, and raphe nuclei, consistent with their known roles in mood and cognition. nih.govresearchgate.net In rats, the ratio of radioligand concentration in the hippocampus to the cerebellum (a region with few 5-HT₁ₐ receptors) reached a maximum of 5.6 to 1, indicating high specific binding. nih.gov

Similarly, tracers targeting the adenosine A₂ₐ receptor have been used to quantify receptor expression in the rat brain. nih.gov Studies with sigma-1 receptor radioligands have demonstrated high accumulation in receptor-rich areas of the mouse brain. researchgate.net This ability to quantify receptor density, often expressed as binding potential (BP), allows researchers to track changes in receptor levels over time in the same animal, which is invaluable for studying development, aging, and the effects of various interventions.

Utility in Preclinical Disease Modeling and Elucidation of Pathophysiological Mechanisms

A significant application of these PET probes is in the study of animal models of human neurological and psychiatric diseases. By enabling the visualization of receptor systems in vivo, these tools help researchers understand the neurobiological changes that underlie these conditions.

The serotonin-1A (5-HT₁ₐ) receptor, for instance, is implicated in major neuropsychiatric disorders, and imaging this receptor can help elucidate its role in these pathologies. nih.gov PET imaging can be used to study how receptor densities are altered in animal models of schizophrenia, anxiety, and depression. biorxiv.org For example, studies have revealed an increased density of σ₁ receptors in brain regions of patients with major depressive disorder, with the density correlating to the severity of symptoms. nih.gov

In neurodegenerative diseases, such as Alzheimer's, PET imaging has been used to investigate the role of the sigma-1 receptor, which is involved in neuronal protection. nih.govscienceopen.com Furthermore, in glioblastoma, a type of brain cancer, sigma-1 receptors are also being investigated as potential targets, and PET ligands like [¹⁸F]FPS and [¹⁸F]FTC-146, which contain the fluoropropyl moiety, have been developed for this purpose. nih.govmdpi.com These preclinical studies provide crucial information on how receptor systems are affected by disease, paving the way for identifying new therapeutic targets.

Contribution to Preclinical Drug Candidate Identification and Optimization in Drug Discovery

PET imaging with this compound-based radioligands is a cornerstone of modern drug discovery, providing critical insights long before a drug candidate reaches human trials. nih.gov It helps bridge the gap between initial compound synthesis and clinical application. biobide.com

A key use is in receptor occupancy studies. nih.gov When a new, non-radioactive drug is administered, it competes with the PET radioligand for the same target receptor. By measuring the displacement of the radioligand, researchers can quantify how much of the target is occupied by the drug at different doses. This information is vital for establishing a dose-response relationship and selecting appropriate doses for efficacy and safety studies. google.com For example, SPECT imaging, a related technique, has been used to measure the binding of a tracer to dopamine transporters in the rat brain after treatment with methylphenidate.

This approach aids in the lead optimization phase, where medicinal chemists refine the structure of promising compounds to improve their properties. PET can quickly show whether chemical modifications have improved a drug's ability to enter the brain and bind to its target. By optimizing for properties like high target affinity and appropriate lipophilicity, the chances of developing a successful drug are increased. This preclinical evaluation helps to de-risk the drug development process, saving time and resources by identifying unpromising candidates early. biobide.com

Future Research Directions for 1 3 Fluoropropyl Piperazine Analogues

Design and Synthesis of Next-Generation Fluorinated Piperazine-based Ligands

The future of 1-(3-fluoropropyl)piperazine analogues lies in the rational design and efficient synthesis of new derivatives with enhanced affinity, selectivity, and pharmacokinetic profiles. Current synthetic strategies often involve multi-step processes that can be optimized for higher yields and greater molecular diversity.

Future synthetic efforts will likely focus on:

Novel Synthetic Methodologies: Exploring more efficient synthetic routes, such as the Buchwald-Hartwig amination or reductive amination, can facilitate the creation of diverse libraries of piperazine (B1678402) analogues. For instance, a three-step synthesis starting from commercially available piperazine has been used to produce novel fluorinated cinnamylpiperazines.

Structural Modifications: Systematic modifications of the piperazine ring and its substituents are crucial. This includes altering the length and flexibility of linker chains and introducing various aromatic or heteroaromatic groups to probe structure-activity relationships (SAR). For example, replacing a piperazine ring with a piperidine (B6355638) moiety has been shown to significantly impact affinity for certain receptors.

Fluorination Strategies: The incorporation of fluorine-18 (B77423) is essential for developing Positron Emission Tomography (PET) radiotracers. Research will continue to explore optimal fluorination positions within the molecule to maintain or enhance biological activity while facilitating efficient radiolabeling.

Table 1: Synthesis and Activity of Selected Piperazine Derivatives

Compound Synthetic Approach Key Findings Reference
Fluorinated Cinnamylpiperazines Three-step synthesis from piperazine Showed potential as monoamine oxidase B (MAO-B) ligands, though with insufficient affinity for PET imaging.
Aryl Piperazine Derivatives Two-step synthesis involving reaction with bromo-chloroalkanes and condensation Identified compounds with high affinity for both 5-HT1A and sigma-1 receptors, with one showing promising antidepressant activity.

| Piperazine-based Sigma Receptor Ligands | Multi-step synthesis and structural modification | Elongating a carbon chain from two to three carbons resulted in lower sigma-2 receptor affinity and improved selectivity over the sigma-1 receptor. | |

Exploration of Novel Receptor Targets for Piperazine-Containing Compounds

While much of the research on piperazine derivatives has centered on established targets like dopamine (B1211576) and serotonin (B10506) receptors, there is a growing interest in exploring their interactions with other receptor systems. This expansion of scope could unlock new therapeutic applications for this class of compounds.

Future research in this area will likely involve:

Screening against Diverse Receptor Panels: High-throughput screening of piperazine libraries against a wide array of G-protein coupled receptors (GPCRs), ion channels, and transporters will be critical for identifying novel targets.

Focus on Emerging Targets: Receptors implicated in neuropathic pain, neuroinflammation, and cancer are of particular interest. For example, sigma receptors, which are overexpressed in some tumor cells, represent a promising target for both therapeutic and diagnostic applications.

Subtype-Selective Ligands: For receptor families with multiple subtypes, such as the N-methyl-D-aspartate (NMDA) and dopamine receptors, the development of highly selective ligands is a key objective to minimize off-target effects. Recent work has identified novel piperazine derivatives as selective antagonists of GluN2B-containing NMDARs.

Table 2: Receptor Targets for Piperazine Derivatives

Receptor Target Key Findings Therapeutic Potential Reference
Sigma-1 Receptors High expression in various cancer cells. Tumor imaging and development of anticancer drugs.
Opioid Receptors Some thiazole-piperazine derivatives show antinociceptive activity mediated by opioidergic systems. Development of novel analgesics.
GluN2B-containing NMDARs Novel piperazine derivatives act as selective negative allosteric modulators, especially under acidic conditions. Treatment of neurological and psychiatric diseases like stroke and epilepsy.

| 5-HT2A Receptors | Arylpiperazine derivatives have been studied as antagonists for this receptor. | Treatment of psychiatric diseases, particularly depression. | |

Integration with Advanced Preclinical Imaging Technologies

The development of fluorinated piperazine analogues is intrinsically linked to their potential use as PET imaging agents. PET is a powerful non-invasive technique that allows for the in vivo visualization and quantification of biological processes at the molecular level.

Future directions in this domain include:

Development of Novel PET Radiotracers: The synthesis and evaluation of new 18F-labeled piperazine derivatives will continue to be a major focus. The goal is to develop radiotracers with optimal properties, including high brain penetration, specific target binding, and favorable pharmacokinetics.

Multimodal Imaging Approaches: Combining PET with other imaging modalities, such as magnetic resonance imaging (MRI) or computed tomography (CT), can provide complementary anatomical and functional information, leading to a more comprehensive understanding of disease states.

Application in Disease Models: Utilizing these advanced imaging tools in animal models of neurological disorders and cancer will be crucial for validating new drug targets and evaluating the efficacy of novel piperazine-based therapeutics.

Advanced Mechanistic Studies on Receptor-Ligand Interactions

A deep understanding of how piperazine analogues bind to their receptor targets is fundamental for rational drug design. Advanced computational and experimental techniques are providing unprecedented insights into these interactions.

Future research will leverage:

Molecular Docking and Dynamics Simulations: In silico methods like molecular docking and molecular dynamics (MD) simulations will be increasingly used to predict binding poses, identify key interacting amino acid residues, and understand the conformational changes that occur upon ligand binding.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): Obtaining high-resolution structures of piperazine ligands in complex with their target receptors will provide invaluable information for structure-based drug design.

In Vitro Functional Assays: A variety of in vitro assays, such as radioligand binding assays and functional assays measuring downstream signaling, will remain essential for characterizing the pharmacological properties of new compounds and validating the predictions from computational models.

Q & A

Basic: What are the optimal synthetic routes for 1-(3-Fluoropropyl)piperazine, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:
The synthesis of fluoropropyl-piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, in analogous compounds like 1-(2-fluorobenzyl)piperazine triazoles, propargyl bromide is added to a piperazine precursor in dimethylformamide (DMF) with potassium carbonate as a base, followed by extraction with methylene chloride and purification via silica gel chromatography (ethyl acetate/hexane) . To optimize yield:

  • Temperature control: Maintain room temperature during alkylation to minimize side reactions.
  • Reagent stoichiometry: Use a 10–20% molar excess of fluoropropyl halide to ensure complete substitution.
  • Purification: Monitor reaction progress with TLC (e.g., hexane:ethyl acetate, 2:1) and employ gradient elution during column chromatography.

Advanced: How can structural modifications at the fluoropropyl group influence the compound’s pharmacokinetic properties?

Methodological Answer:
Modifications to the fluoropropyl moiety can alter lipophilicity, metabolic stability, and target binding. For example:

  • Fluorine position: 3-Fluoropropyl derivatives may exhibit enhanced blood-brain barrier penetration compared to 2- or 4-substituted analogs due to reduced steric hindrance .
  • Metabolic resistance: Fluorine’s electronegativity can block oxidative metabolism by cytochrome P450 enzymes, as seen in dopamine transporter inhibitors like GBR 12909, where fluorophenyl groups prolong half-life .
  • Docking studies: Use molecular dynamics simulations to assess how fluoropropyl chain length affects interactions with target proteins (e.g., dopamine transporters or serotonin receptors) .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy: 19F^{19}\text{F}-NMR is critical for confirming fluorine substitution patterns. 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can resolve piperazine ring proton environments and fluoropropyl chain conformation .
  • Mass spectrometry: High-resolution LC-MS (e.g., ESI-QTOF) identifies molecular ions and fragmentation patterns, distinguishing isomers like 3- vs. 4-fluoropropyl derivatives .
  • Chromatography: Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) achieves baseline separation of closely related analogs .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound analogs?

Methodological Answer:
Contradictions often arise from isomerism, assay variability, or metabolite interference. To address this:

  • Isomer differentiation: Use Raman microspectroscopy with multivariate analysis (PCA-LDA) to distinguish positional isomers (e.g., 3-fluoropropyl vs. 4-fluoropropyl), as demonstrated for phenylpiperazine analogs .
  • Assay standardization: Replicate studies under controlled conditions (e.g., cell line specificity, incubation time) to minimize variability. Cross-validate findings using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) .
  • Metabolite profiling: Employ LC-MS/MS to identify active metabolites that may contribute to observed effects, as seen in studies on mCPP and TFMPP .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE): Wear chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and long-sleeved lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., DMF, methylene chloride).
  • Spill management: Neutralize acidic or basic residues with appropriate buffers before disposal.

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced selectivity?

Methodological Answer:

  • Substituent scanning: Synthesize analogs with variations in the fluoropropyl chain (e.g., branching, additional halogens) and test affinity against related targets (e.g., 5-HT2A_{2A} vs. D2_2 receptors) .
  • Pharmacophore modeling: Identify critical hydrogen-bond acceptors (e.g., piperazine nitrogen) and hydrophobic regions (fluoropropyl) using software like Schrödinger’s Phase .
  • In vivo validation: Compare pharmacokinetic profiles (AUC, t1/2t_{1/2}) of lead compounds in rodent models to prioritize candidates with optimal brain penetration and clearance .

Basic: What strategies improve the stability of this compound in solution?

Methodological Answer:

  • pH control: Store solutions at neutral pH (6.5–7.5) to prevent degradation of the piperazine ring, which is prone to hydrolysis under acidic/basic conditions .
  • Antioxidants: Add 0.1% w/v ascorbic acid to aqueous solutions to inhibit oxidative degradation.
  • Lyophilization: For long-term storage, lyophilize the compound and store at -20°C under argon .

Advanced: How do fluoropropyl substitutions affect the compound’s interactions with neuronal transporters?

Methodological Answer:
Fluoropropyl groups modulate affinity through steric and electronic effects:

  • Dopamine transporter (DAT): Bulky fluoropropyl chains may hinder binding to DAT’s hydrophobic pocket, as observed in GBR analogs where shorter chains improved uptake inhibition .
  • Serotonin transporter (SERT): Fluorine’s electronegativity enhances hydrogen bonding with SERT’s transmembrane domain, increasing selectivity over DAT .
  • Kinetic assays: Use radiolabeled 3H^3\text{H}-neurotransmitters to measure uptake inhibition kinetics (KiK_i) and differentiate competitive vs. non-competitive mechanisms .

Basic: How can researchers validate the purity of this compound batches?

Methodological Answer:

  • Elemental analysis: Confirm %C, %H, %N, and %F to ±0.3% of theoretical values .
  • HPLC-DAD: Use a diode array detector (220–280 nm) to detect impurities at ≥0.1% levels.
  • Melting point: Compare observed mp with literature values (e.g., 161–163°C for triazole derivatives) to detect solvate formation .

Advanced: What computational tools are effective for predicting the metabolic pathways of this compound?

Methodological Answer:

  • In silico metabolism: Software like ADMET Predictor or StarDrop identifies likely sites of oxidation (e.g., piperazine ring) and glucuronidation .
  • Density functional theory (DFT): Calculate activation energies for CYP450-mediated N-dealkylation or fluoropropyl hydroxylation .
  • Metabolite synthesis: Prepare predicted metabolites (e.g., hydroxylated derivatives) via biocatalytic methods and test their activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.